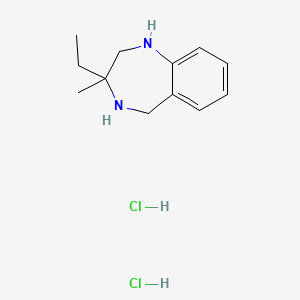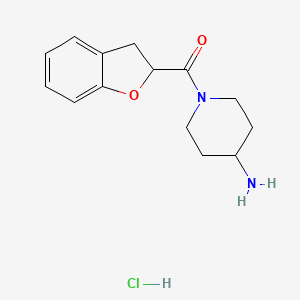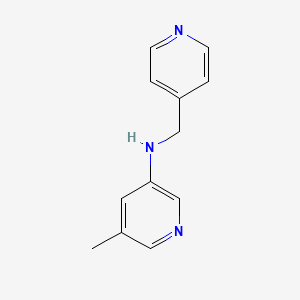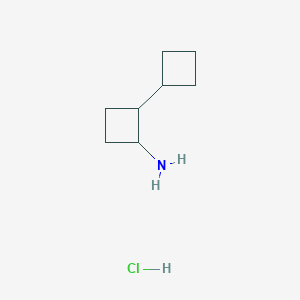![molecular formula C10H17N5 B1434057 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine CAS No. 1702716-18-4](/img/structure/B1434057.png)
2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine
概要
説明
2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine, also known as MPAM, is a chemical compound with potential applications in scientific research. It is a pyrimidine-based compound that has been synthesized and studied for its potential as a therapeutic agent.
作用機序
Target of Action
The primary target of 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in the transcription of specific genes .
Biochemical Pathways
The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound. This pathway is activated by various cytokines and growth factors. When JAK1 is inhibited, the phosphorylation and activation of STAT proteins are prevented, which in turn affects the transcription of genes involved in immune response, cell cycle control, apoptosis, and other cellular processes .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the drug reaches the target site to exert its effect .
Result of Action
The inhibition of JAK1 by this compound leads to a disruption in the JAK-STAT signaling pathway. This can result in the modulation of immune response, control of cell growth and differentiation, and induction of apoptosis . The exact molecular and cellular effects can vary depending on the specific biological context.
実験室実験の利点と制限
One of the advantages of using 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine in lab experiments is its selectivity for the adenosine A2A receptor. This allows researchers to study the function of this receptor without interfering with other signaling pathways. Another advantage is its well-defined mechanism of action, which allows for more precise experiments. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine. One area of research is the development of more potent and selective analogs of this compound that can be used in therapeutic applications. Another area of research is the study of the role of the adenosine A2A receptor in different diseases, such as Parkinson's disease and cancer. Finally, the use of this compound in combination with other drugs or therapies is an area of research that has potential for improving treatment outcomes.
科学的研究の応用
2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine has potential applications in scientific research as a tool for studying the function of certain proteins and enzymes. It has been shown to selectively bind to the adenosine A2A receptor, which is involved in a variety of physiological processes. This compound can be used to study the role of this receptor in different tissues and organs, as well as its potential as a therapeutic target for various diseases.
生化学分析
Biochemical Properties
2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of kinase activity, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation. In vitro studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a loss of activity. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound resulting in altered cell signaling and metabolic processes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, toxic effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions highlight the potential of this compound to modulate cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes .
特性
IUPAC Name |
2-[[methyl(pyrrolidin-3-yl)amino]methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-15(8-2-4-12-6-8)7-10-13-5-3-9(11)14-10/h3,5,8,12H,2,4,6-7H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUFTICGJSFUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CC(=N1)N)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1433977.png)

![2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride](/img/structure/B1433982.png)


![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid](/img/structure/B1433985.png)
![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1433986.png)

![2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride](/img/structure/B1433990.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)


